Mecambrine

Description

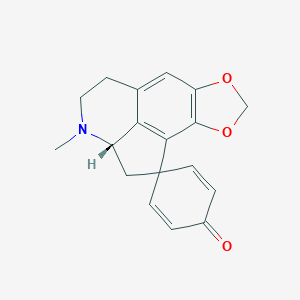

Structure

2D Structure

3D Structure

Properties

CAS No. |

1093-07-8 |

|---|---|

Molecular Formula |

C18H17NO3 |

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(12S)-11-methylspiro[3,5-dioxa-11-azatetracyclo[6.6.1.02,6.012,15]pentadeca-1(15),2(6),7-triene-14,4'-cyclohexa-2,5-diene]-1'-one |

InChI |

InChI=1S/C18H17NO3/c1-19-7-4-11-8-14-17(22-10-21-14)16-15(11)13(19)9-18(16)5-2-12(20)3-6-18/h2-3,5-6,8,13H,4,7,9-10H2,1H3/t13-/m0/s1 |

InChI Key |

NMVDXQMYKKNYFO-ZDUSSCGKSA-N |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@@H]1CC45C=CC(=O)C=C5)OCO3 |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC45C=CC(=O)C=C5)OCO3 |

Origin of Product |

United States |

Foundational & Exploratory

The Mecambrine Biosynthesis Pathway in Papaver dubium: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of mecambrine, a proaporphine alkaloid found in Papaver dubium (the long-headed poppy). This document is intended for researchers, scientists, and drug development professionals interested in the rich biochemistry of isoquinoline alkaloids and their potential applications.

Introduction

Papaver dubium is a source of a variety of benzylisoquinoline alkaloids (BIAs), including the proaporphine alkaloid this compound. Proaporphine alkaloids are a structurally distinct class of BIAs that are biosynthetic precursors to other important alkaloid groups, such as the aporphines. Understanding the enzymatic machinery responsible for this compound production is crucial for elucidating the complex network of alkaloid biosynthesis in Papaver species and for the potential biotechnological production of these valuable compounds. This guide details the proposed biosynthetic pathway to this compound, based on established knowledge of BIA metabolism in the Papaveraceae family, and provides relevant experimental data and protocols.

The this compound Biosynthesis Pathway

The biosynthesis of this compound begins with the condensation of two tyrosine-derived molecules, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form (S)-norcoclaurine. This foundational step is followed by a series of enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, to yield the key intermediate (S)-reticuline. The formation of the characteristic proaporphine scaffold of this compound occurs via an intramolecular oxidative coupling of (S)-reticuline, a reaction catalyzed by a cytochrome P450-dependent monooxygenase.

The proposed enzymatic steps leading to this compound are as follows:

-

Norcoclaurine Synthase (NCS): Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.

-

Norcoclaurine 6-O-Methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.

-

Coclaurine N-Methyltransferase (CNMT): Catalyzes the N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine.

-

(S)-N-Methylcoclaurine 3'-Hydroxylase (CYP80B1): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.

-

3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT): Methylates the 4'-hydroxyl group to produce the central intermediate, (S)-reticuline.

-

Proaporphine Synthase (CYP80G- or CYP719-family): A putative cytochrome P450 enzyme that catalyzes the intramolecular oxidative C-C phenol coupling of (S)-reticuline to form the proaporphine scaffold of this compound. The exact identity of this enzyme in Papaver dubium is a subject of ongoing research, but homology to known corytuberine synthases (CYP80G2) suggests its classification within this family.

Quantitative Data

Quantitative data for the enzymes specifically involved in this compound biosynthesis in Papaver dubium is limited. However, kinetic parameters for homologous enzymes from other Papaver species and related plants provide valuable benchmarks.

| Enzyme | Organism | Substrate(s) | K_m_ (µM) | V_max_ (pkat/mg protein) | Reference |

| Norcoclaurine Synthase (NCS) | Thalictrum flavum | Dopamine | - | - | [1] |

| 4-HPAA | 335 | - | [1] | ||

| Salutaridine Synthase (CYP719B1) | Papaver somniferum | (R)-reticuline | - | 1.64 min⁻¹ (k_cat_) | [2] |

| Salutaridinol 7-O-acetyltransferase | Papaver somniferum | Salutaridinol | 9 | - | [3] |

| Acetyl-CoA | 54 | - | [3] |

Table 1: Kinetic Parameters of Related Enzymes in Benzylisoquinoline Alkaloid Biosynthesis. Note that the K_m for dopamine for NCS from Thalictrum flavum showed sigmoidal kinetics, suggesting cooperativity.

Experimental Protocols

Metabolite Extraction and Quantification from Papaver dubium**

This protocol outlines a general procedure for the extraction and analysis of alkaloids, including this compound, from plant material.

Materials:

-

Fresh or freeze-dried aerial parts of Papaver dubium

-

Methanol

-

Ammonia solution (10%)

-

Chloroform

-

Sulfuric acid (1 M)

-

Sodium hydroxide (1 M)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS) system

Procedure:

-

Homogenization: Homogenize 1 g of finely ground plant material in 10 mL of methanol.

-

Extraction: Add 1 mL of 10% ammonia solution and sonicate for 30 minutes. Centrifuge the mixture and collect the supernatant. Repeat the extraction twice.

-

Liquid-Liquid Extraction: Combine the supernatants and evaporate the methanol under reduced pressure. Dissolve the residue in 20 mL of 1 M sulfuric acid. Wash the acidic solution with 20 mL of chloroform three times to remove neutral and weakly basic compounds.

-

Basification and Re-extraction: Adjust the pH of the aqueous phase to 9-10 with 1 M sodium hydroxide. Extract the alkaloids with 20 mL of chloroform three times.

-

Drying and Concentration: Combine the chloroform extracts, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Analysis: Re-dissolve the residue in a known volume of methanol for HPLC-MS analysis. Quantification of this compound can be achieved using a validated method with an external standard curve.

Heterologous Expression and Enzyme Assay of a Candidate Proaporphine Synthase (Cytochrome P450)

This protocol describes the functional characterization of a candidate cytochrome P450 enzyme from Papaver dubium in a yeast expression system.

Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent Saccharomyces cerevisiae cells (e.g., WAT11)

-

Yeast transformation reagents

-

Selective growth media (SD-Ura)

-

Induction medium (SG-Ura containing galactose)

-

Microsome isolation buffer

-

NADPH

-

(S)-Reticuline (substrate)

-

Cytochrome P450 reductase (if not co-expressed)

-

HPLC-MS system

Procedure:

-

Gene Cloning: Isolate the full-length cDNA of the candidate proaporphine synthase from Papaver dubium and clone it into the yeast expression vector.

-

Yeast Transformation: Transform the expression construct into competent yeast cells.

-

Protein Expression: Grow a starter culture in selective medium and then transfer to induction medium to induce protein expression.

-

Microsome Isolation: Harvest the yeast cells and prepare microsomal fractions by differential centrifugation.

-

Enzyme Assay: Set up the reaction mixture containing microsomal protein, NADPH, and (S)-reticuline in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5). Incubate at 30°C.

-

Product Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC-MS to detect the formation of this compound or other proaporphine alkaloids.

-

Kinetic Analysis: To determine kinetic parameters, vary the concentration of (S)-reticuline while keeping other components constant and measure the initial reaction velocity.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol allows for the quantification of the transcript levels of this compound biosynthesis genes in different tissues of Papaver dubium.

Materials:

-

Papaver dubium tissues (e.g., root, stem, leaf, capsule)

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qRT-PCR master mix (e.g., SYBR Green)

-

Gene-specific primers for target and reference genes

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from different plant tissues using a commercial kit.

-

DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.

-

cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

qRT-PCR: Perform qRT-PCR using gene-specific primers for the target biosynthetic genes and one or more stably expressed reference genes (e.g., actin, ubiquitin).

-

Data Analysis: Calculate the relative expression levels of the target genes using the ΔΔCt method.

Visualizations

Caption: Proposed biosynthetic pathway of this compound from L-tyrosine in Papaver dubium.

Caption: Experimental workflow for heterologous expression and characterization of a candidate proaporphine synthase.

Conclusion

The biosynthesis of this compound in Papaver dubium follows the general framework of benzylisoquinoline alkaloid metabolism, culminating in a key oxidative coupling reaction to form the proaporphine core. While the precise enzymatic details, particularly the identity of the proaporphine synthase, require further investigation, the information presented in this guide provides a solid foundation for future research. The provided protocols offer practical starting points for the characterization of the enzymes involved and the quantification of metabolites in this fascinating medicinal plant. Further research in this area will not only enhance our fundamental understanding of plant biochemistry but may also open new avenues for the biotechnological production of valuable pharmaceuticals.

References

- 1. Purification and characterization of norcoclaurine synthase. The first committed enzyme in benzylisoquinoline alkaloid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and metabolite profiling of alkaloids in aerial parts of Papaver rhoeas by liquid chromatography coupled with quadrupole time‐of‐flight tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Mecambrine: A Technical Guide to its Natural Sources, Isolation, and Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mecambrine, a proaporphine alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, detailed experimental protocols for isolation, and the biosynthetic pathway of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.

Natural Sources and Occurrence

This compound has been identified in select species of the Papaveraceae family. The primary plant sources reported to contain this alkaloid are:

-

Papaver dubium subsp. laevigatum : The presence of this compound has been confirmed in this subspecies of the long-headed poppy.

-

Papaver decaisnei : This species has been shown to contain this compound as a major alkaloid constituent in its aerial parts.

Quantitative Data

Quantitative analysis of this compound content is crucial for evaluating the viability of natural sources for extraction and further research. The following table summarizes the available quantitative data for this compound in Papaver decaisnei.

| Plant Species | Plant Part | Total Tertiary Alkaloid Yield (%) | This compound Yield (mg) from 100g of Plant Material | Reference |

| Papaver decaisnei | Aerial Parts | 0.11 | 43 | [1] |

Experimental Protocols

The isolation and purification of this compound from its natural sources involve a multi-step process, including extraction of total alkaloids followed by chromatographic separation.

Extraction of Total Tertiary Alkaloids from Papaver decaisnei**

This protocol is adapted from the methodology described for the extraction of alkaloids from Papaver decaisnei[1].

Materials:

-

Dried and powdered aerial parts of Papaver decaisnei

-

Methanol

-

5% Hydrochloric acid (HCl)

-

Light petroleum

-

25% Ammonia (NH₃) solution

-

Chloroform

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Percolate the dried, powdered aerial parts of Papaver decaisnei with methanol at room temperature.

-

Evaporate the methanol extract under vacuum using a rotary evaporator to obtain a syrup-like residue.

-

Dissolve the residue in 5% hydrochloric acid.

-

Extract the acidic solution with light petroleum to remove non-alkaloidal lipophilic compounds. Discard the light petroleum fraction.

-

Make the acidic aqueous fraction alkaline by the dropwise addition of 25% ammonia solution until a pH of 7-8 is reached.

-

Extract the alkaline solution successively with chloroform in a separatory funnel.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Filter the dried chloroform extract and concentrate it under reduced pressure to yield the total tertiary alkaloid extract.

Isolation of this compound by Preparative Thin-Layer Chromatography (Prep-TLC)

This protocol outlines the separation of this compound from the total tertiary alkaloid extract using preparative TLC, as referenced in the study on Papaver decaisnei alkaloids[1].

Materials:

-

Total tertiary alkaloid extract of Papaver decaisnei

-

Preparative TLC plates (Silica gel 60 F254)

-

Developing solvent system: Benzene:Ethanol:Ammonia (9:1:0.01 v/v/v)

-

TLC developing tank

-

UV lamp (254 nm)

-

Scraping tool (e.g., spatula)

-

Elution solvent (e.g., a mixture of chloroform and methanol)

-

Glass column or funnel with a fritted disc

-

Cotton wool or glass wool

-

Collection vials

Procedure:

-

Dissolve the total tertiary alkaloid extract in a minimal amount of a suitable solvent (e.g., chloroform or methanol).

-

Apply the dissolved extract as a narrow band onto the baseline of a preparative TLC plate.

-

Allow the solvent to evaporate completely.

-

Place the TLC plate in a developing tank saturated with the developing solvent system (Benzene:Ethanol:Ammonia, 9:1:0.01).

-

Allow the chromatogram to develop until the solvent front reaches near the top of the plate.

-

Remove the plate from the tank and allow it to dry completely in a fume hood.

-

Visualize the separated bands under a UV lamp at 254 nm. This compound will appear as a UV-quenching band.

-

Mark the band corresponding to this compound.

-

Carefully scrape the silica gel containing the this compound band from the plate.

-

Pack the collected silica gel into a small glass column or a funnel plugged with cotton wool.

-

Elute the this compound from the silica gel with a suitable polar solvent system (e.g., chloroform:methanol mixture).

-

Collect the eluate and evaporate the solvent to obtain purified this compound.

-

The purity of the isolated this compound can be confirmed by analytical TLC and spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, MS).

Biosynthesis of this compound

This compound is a proaporphine alkaloid, a class of benzylisoquinoline alkaloids (BIAs) characterized by a dienone system in one of the aromatic rings. The biosynthesis of this compound originates from the amino acid L-tyrosine and proceeds through the established BIA pathway. A key step in its formation is the intramolecular oxidative coupling of a coclaurine-type precursor.

Biosynthetic Pathway Diagram

The following diagram illustrates the proposed biosynthetic pathway leading to the proaporphine skeleton of this compound. The pathway begins with the condensation of dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, to form (S)-norcoclaurine, the central precursor to most BIAs. Subsequent enzymatic steps lead to (R)-N-methylcoclaurine, which undergoes intramolecular oxidative coupling to form the proaporphine scaffold.

Key Enzymes in the Pathway:

-

NCS: (S)-norcoclaurine synthase

-

6OMT: Norcoclaurine 6-O-methyltransferase

-

CNMT: Coclaurine N-methyltransferase

-

CYP80G-like: Cytochrome P450 monooxygenase of the CYP80G family, responsible for the oxidative coupling.

Experimental Workflow for Biosynthetic Studies

Investigating the biosynthesis of this compound typically involves tracer studies with labeled precursors and characterization of the involved enzymes.

References

The Biosynthesis of Roemerine: A Technical Guide to the Role of Mecambrine and its Enzymatic Conversion

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic relationship between the proaporphine alkaloid mecambrine and the aporphine alkaloid roemerine. A pivotal step in the biosynthesis of roemerine involves the intramolecular C-C phenol coupling of this compound, a reaction catalyzed by a cytochrome P450-dependent monooxygenase. This document details the current understanding of this biosynthetic pathway, presents available quantitative data, outlines relevant experimental protocols for the study of this conversion, and provides a visual representation of the proposed enzymatic mechanism. This guide is intended to serve as a comprehensive resource for researchers in the fields of natural product biosynthesis, enzymology, and drug development.

Introduction

Aporphine alkaloids represent a large and structurally diverse class of isoquinoline alkaloids with a wide range of pharmacological activities. Roemerine, a member of this class, has attracted interest for its potential therapeutic properties. Understanding the biosynthesis of roemerine is crucial for its potential biotechnological production and for the discovery of novel enzymatic tools for synthetic biology. It has been established that aporphine alkaloids are derived from benzylisoquinoline precursors via intramolecular oxidative coupling. This guide focuses on a key transformation in this pathway: the conversion of the proaporphine alkaloid this compound to roemerine. This conversion is a critical step that forms the characteristic aporphine core. Evidence suggests that this reaction is an intramolecular C-C phenol coupling catalyzed by a specific type of cytochrome P450 enzyme.[1][2]

The Biosynthetic Pathway: From this compound to Roemerine

The biosynthesis of roemerine from this compound involves an oxidative rearrangement of the proaporphine skeleton to the aporphine scaffold. This transformation is believed to be catalyzed by a cytochrome P450 enzyme, likely belonging to the CYP80 family, which is known to be involved in alkaloid biosynthesis. While the specific enzyme responsible for the conversion of this compound to roemerine has not been definitively isolated and characterized from a roemerine-producing plant such as Papaver dubium, strong evidence from related pathways supports this hypothesis. For instance, CYP80G2 from Coptis japonica has been shown to catalyze a similar intramolecular C-C phenol coupling of (S)-reticuline to form the aporphine alkaloid (S)-corytuberine.[2] This enzymatic reaction serves as a valuable model for understanding the conversion of this compound.

The proposed biosynthetic pathway is initiated by the formation of this compound from its benzylisoquinoline precursor. Subsequently, the cytochrome P450 enzyme catalyzes the intramolecular C-C coupling, leading to the formation of the aporphine ring system of roemerine.

Caption: Proposed enzymatic conversion of this compound to roemerine.

Quantitative Data

| Plant Species | Plant Part | This compound Content (µg/g dry weight) | Roemerine Content (µg/g dry weight) | Reference |

| Papaver dubium subsp. laevigatum | Aerial Parts | Present (qualitative) | Present (qualitative) | --INVALID-LINK-- |

| Papaver lacerum | Aerial Parts | - | 43,000 | --INVALID-LINK-- |

| Papaver syriacum | Aerial Parts | - | 4.4 | --INVALID-LINK-- |

| Papaver glaucum | Aerial Parts | - | - | --INVALID-LINK-- |

| Papaver rhoeas | Aerial Parts | - | - | --INVALID-LINK-- |

Note: The absence of data for this compound in some species where roemerine is present could indicate a rapid conversion of the intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its conversion to roemerine.

Alkaloid Extraction from Papaver Species

This protocol is adapted from methods used for the extraction of alkaloids from Papaver species.

Workflow Diagram:

References

Early-Stage Research on Mecambrine and Related Isoquinoline Alkaloids: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the specific alkaloid Mecambrine is limited. This guide provides a comprehensive overview of early-stage research on the broader class of isoquinoline alkaloids, to which this compound belongs, with a focus on protoberberine and aporphine alkaloids that share structural and biosynthetic similarities. The data and protocols presented herein are representative of this class of compounds and should serve as a foundational resource for initiating research on lesser-known alkaloids like this compound.

Introduction to this compound and Isoquinoline Alkaloids

This compound is a naturally occurring isoquinoline alkaloid. The isoquinoline alkaloid family is a large and structurally diverse group of over 2500 compounds, primarily found in plant families such as Papaveraceae, Berberidaceae, Menispermaceae, and Ranunculaceae.[1] These compounds are biosynthetically derived from the amino acid tyrosine.[2] Many isoquinoline alkaloids, such as morphine, codeine, and berberine, have significant pharmacological activities and a long history of use in traditional and modern medicine.[1][2]

Early research identified this compound alongside other aporphine alkaloids like roemerine and anonaine, elucidating their common biosynthetic origins. While specific research on this compound's biological activity is not extensively documented in recent literature, the well-studied activities of related protoberberine and aporphine alkaloids provide a strong basis for predicting its potential pharmacological profile. These activities commonly include cytotoxic, antimicrobial, anti-inflammatory, and acetylcholinesterase inhibitory effects.

Quantitative Biological Activity Data

The following tables summarize quantitative data for various biological activities of isoquinoline alkaloids structurally related to this compound. This data can be used for comparative analysis and to guide initial screening concentrations for this compound.

Table 1: Cytotoxicity of Selected Isoquinoline Alkaloids

| Alkaloid | Cell Line | Assay | IC50 (µM) | Reference |

| Berberine | MCF-7 (Breast) | MTT | 0.61 | [2] |

| Berberine | SF-268 (CNS) | MTT | 0.54 | |

| Sanguinarine | A375 (Melanoma) | MTT | 0.11-0.54 µg/mL | |

| Chelerythrine | G361 (Melanoma) | MTT | 0.14-0.46 µg/mL | |

| Palmatine | G361 (Melanoma) | MTT | ~120 µg/mL | |

| Palmatine | SK-MEL-3 (Melanoma) | MTT | ~88 µg/mL | |

| 6-methoxy-dihydrosanguinarine | MCF-7 (Breast) | MTT | 0.61 | |

| 6-methoxy-dihydrosanguinarine | SF-268 (CNS) | MTT | 0.54 |

Table 2: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

| Alkaloid | Enzyme | IC50 (µM) | Reference |

| Berberine | AChE | 0.36 µg/mL | |

| Protopine | AChE | 23.13 µg/mL | |

| (7R,13aS)-7-benzylstepholidine | AChE | 40.6 | |

| (7S,13aS)-7-benzylstepholidine | AChE | 51.9 |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols can be adapted for the study of this compound.

General Alkaloid Extraction and Isolation

This protocol provides a general procedure for the extraction and purification of alkaloids from plant material.

-

Extraction:

-

Air-dry and powder the plant material.

-

Macerate the powdered material in methanol or ethanol at room temperature for 72 hours.

-

Filter the extract and concentrate under reduced pressure to obtain a crude extract.

-

Alternatively, perform a Soxhlet extraction with methanol for 4-6 hours.

-

-

Acid-Base Partitioning:

-

Dissolve the crude extract in 2-5% hydrochloric acid.

-

Wash the acidic solution with a non-polar solvent like diethyl ether or chloroform to remove neutral and weakly acidic compounds.

-

Basify the aqueous layer to pH 9-10 with ammonium hydroxide.

-

Extract the liberated alkaloids with chloroform or a chloroform/methanol mixture.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

-

-

Purification:

-

Subject the crude alkaloid fraction to column chromatography on silica gel or Sephadex LH-20.

-

Elute with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with methanol.

-

Monitor fractions by thin-layer chromatography (TLC) and combine those with similar profiles.

-

Further purify the isolated compounds by preparative HPLC if necessary.

-

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test alkaloid in the culture medium.

-

Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations.

-

Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

After incubation, carefully remove the medium.

-

Add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay is a colorimetric method to determine AChE activity.

-

Reagent Preparation:

-

Prepare a stock solution of acetylcholinesterase (AChE).

-

Prepare a stock solution of acetylthiocholine iodide (ATCI), the substrate.

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Prepare a phosphate buffer (pH 7.8).

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well in order:

-

Phosphate buffer

-

Test compound solution at various concentrations

-

DTNB solution

-

-

Initiate the reaction by adding the AChE solution.

-

Incubate the plate at 37°C for 15 minutes.

-

Add the ATCI solution to start the enzymatic reaction.

-

-

Absorbance Measurement:

-

Measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the log of the inhibitor concentration to calculate the IC50 value.

-

Signaling Pathways and Experimental Workflows

The biological activities of isoquinoline alkaloids are often mediated through their interaction with various cellular signaling pathways. Below are diagrams representing some of the key pathways modulated by this class of compounds and a general workflow for their investigation.

Protoberberine Alkaloid-Modulated Signaling Pathways

Protoberberine alkaloids have been shown to exert their therapeutic effects by modulating several key signaling pathways involved in cell growth, inflammation, and apoptosis.

Caption: Protoberberine alkaloid signaling pathways in gastric disorders.

General Workflow for Investigating Alkaloid Cytotoxicity

This workflow outlines a typical experimental progression for characterizing the cytotoxic properties of a novel alkaloid.

Caption: Experimental workflow for alkaloid cytotoxicity assessment.

Conclusion

While direct early-stage research on this compound is not abundant, the extensive studies on related isoquinoline alkaloids, particularly protoberberines and aporphines, provide a robust framework for initiating investigations into its potential pharmacological activities. The compiled quantitative data, detailed experimental protocols, and illustrated signaling pathways in this guide offer a valuable starting point for researchers. Further studies are warranted to isolate and characterize this compound and to evaluate its specific biological effects, thereby potentially uncovering a novel therapeutic agent.

References

The Crucial Role of Mecambrine as a Dienone Intermediate in Aporphine Alkaloid Biosynthesis

A Technical Guide for Researchers in Natural Product Synthesis and Drug Development

Abstract

Mecambrine, a proaporphine alkaloid containing a characteristic dienone system, serves as a pivotal intermediate in the biosynthesis of a significant class of aporphine alkaloids. Its formation through oxidative coupling of benzylisoquinoline precursors and subsequent dienone-phenol rearrangement represents a key strategic step in the natural construction of the aporphine scaffold. This technical guide provides an in-depth analysis of this compound's role, presenting the established biosynthetic pathway, the mechanism of its core chemical transformation, and a summary of its known physicochemical properties. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of alkaloid chemistry, biosynthesis, and natural product synthesis.

Introduction

The aporphine alkaloids are a large and structurally diverse group of isoquinoline alkaloids, many of which exhibit potent pharmacological activities, including anticancer, antiviral, and neuroactive properties. Understanding the biosynthetic pathways that lead to these complex molecules is crucial for their potential biotechnological production and for the development of novel synthetic strategies. A key transformation in the biosynthesis of certain aporphine alkaloids, such as roemerine and anonaine, is the dienone-phenol rearrangement. This rearrangement proceeds via a dienone intermediate, and this compound has been identified as this critical molecular waypoint.

Pioneering work by Barton and his colleagues established the biosynthetic link between benzylisoquinoline precursors and aporphine alkaloids, identifying dienones of the this compound type as essential intermediates[1][2]. These studies demonstrated that nature employs a strategy of phenol oxidation to form the dienone system, which then rearranges to the more stable aromatic aporphine core.

The Biosynthetic Pathway of this compound and its Conversion

The biosynthesis of this compound originates from the benzylisoquinoline alkaloid (+)-coclaurine. Through a process of oxidative dearomatization, specifically an intramolecular phenol coupling, (+)-coclaurine is converted into the proaporphine alkaloid this compound. This reaction establishes the characteristic spiro-dienone structure. This compound then serves as the direct precursor to aporphine alkaloids. Under acidic conditions, it undergoes a dienone-phenol rearrangement to furnish alkaloids such as roemerine.

The logical flow of this biosynthetic sequence is illustrated in the diagram below.

The Dienone-Phenol Rearrangement: The Core Mechanism

The conversion of this compound to the aporphine scaffold is a classic example of the dienone-phenol rearrangement. This acid-catalyzed reaction is fundamental to the biosynthesis and can be exploited in synthetic strategies. The rearrangement involves the migration of an aryl group to an adjacent carbon, leading to the expansion of the spiro ring system and the formation of the stable, aromatic aporphine core.

The general workflow for this chemical transformation is depicted below.

Physicochemical and Spectroscopic Data of this compound

Precise quantitative and spectroscopic data for this compound are not widely available in the literature. The following tables summarize the known information, including predicted mass spectrometry data from computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₈H₁₇NO₃ |

| Monoisotopic Mass | 295.12084 g/mol |

| Melting Point | Data not available |

| Appearance | Data not available |

Table 2: Predicted Mass Spectrometry Data for this compound

| Adduct | m/z |

| [M+H]⁺ | 296.12813 |

| [M+Na]⁺ | 318.11007 |

| [M-H]⁻ | 294.11357 |

| [M+NH₄]⁺ | 313.15467 |

| [M+K]⁺ | 334.08401 |

| [M]⁺ | 295.12030 |

| Data sourced from PubChem and are computationally predicted[3]. |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H-NMR | Experimental data not available in the reviewed literature. |

| ¹³C-NMR | Experimental data not available in the reviewed literature. |

| IR Spectroscopy | Experimental data not available in the reviewed literature. |

Experimental Protocols

Detailed experimental protocols for the synthesis or isolation of this compound are scarce in publicly accessible literature. The biosynthetic studies by Barton et al. were conducted using radiolabeling techniques. A general outline for such an experiment is provided below, alongside a general procedure for a dienone-phenol rearrangement, which is the key transformation of this compound.

General Protocol for Biosynthetic Labeling Studies

-

Preparation of Labeled Precursor: A solution of a radiolabeled precursor, such as [¹⁴C]-(+)-coclaurine, is prepared in a suitable solvent.

-

Administration to Plant: The labeled precursor is administered to the plant species known to produce the target alkaloids (e.g., Papaver dubium for roemerine). This can be done by injection into the plant stem or by feeding through the root system.

-

Incubation Period: The plant is allowed to metabolize the precursor over a period of several days.

-

Extraction of Alkaloids: The plant material is harvested, and the alkaloids are extracted using standard acid-base extraction procedures.

-

Isolation and Identification: The target alkaloids (this compound, roemerine) are isolated from the crude extract, typically using chromatographic techniques (e.g., preparative thin-layer chromatography or column chromatography).

-

Determination of Incorporation: The radioactivity of the isolated alkaloids is measured using liquid scintillation counting to determine the efficiency of incorporation of the labeled precursor.

The workflow for a typical biosynthetic feeding experiment is outlined below.

General Protocol for Dienone-Phenol Rearrangement

-

Dissolution: The dienone (e.g., this compound) is dissolved in a suitable solvent, such as acetic anhydride or a mixture of an organic solvent and a strong acid.

-

Acid Catalysis: A catalytic amount of a strong acid (e.g., sulfuric acid or hydrochloric acid) is added to the solution.

-

Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating. The progress of the rearrangement is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, the mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield the pure phenolic product (e.g., roemerine).

Conclusion

This compound holds a fundamentally important position as a dienone intermediate in the biosynthesis of aporphine alkaloids. Its formation via phenol oxidation and subsequent transformation through a dienone-phenol rearrangement is an elegant and efficient strategy employed by nature. While detailed experimental and quantitative data on this compound itself remain limited in readily available literature, its structural role provides a critical framework for understanding the biogenesis of a wide array of pharmacologically active natural products. Further research into the enzymatic control of these transformations could open new avenues for the chemoenzymatic synthesis and metabolic engineering of valuable aporphine alkaloids.

References

- 1. Phenol oxidation and biosynthesis. Part XV. The biosynthesis of roemerine, anonaine, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. Phenol oxidation and biosynthesis. Part XV. The biosynthesis of roemerine, anonaine, and this compound - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C18H17NO3) [pubchemlite.lcsb.uni.lu]

Preliminary Pharmacological Screening of Mecambrine: A Technical Overview

Based on its chemical structure, Mecambrine (C18H17NO3) is classified as a spirobenzylisoquinoline alkaloid. This class of natural products, predominantly isolated from plant genera such as Corydalis and Fumaria, is well-recognized for a diverse range of biological activities. Therefore, a preliminary pharmacological screening of this compound would likely investigate a variety of potential therapeutic effects. This technical guide will outline the general pharmacological activities associated with spirobenzylisoquinoline alkaloids and provide a hypothetical framework for the preliminary screening of a novel compound like this compound, in line with the core requirements of data presentation, experimental protocols, and visualization.

General Pharmacological Profile of Spirobenzylisoquinoline Alkaloids

Spirobenzylisoquinoline alkaloids have been reported to exhibit a wide array of pharmacological effects, making them promising candidates for drug discovery. A preliminary screening of a new member of this class, such as this compound, would typically focus on the following activities:

-

Antimicrobial and Antifungal Activity: Many isoquinoline alkaloids have demonstrated inhibitory effects against various strains of bacteria and fungi.[1]

-

Cytotoxic Activity: Several compounds within this class have been shown to possess cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.

-

Anti-inflammatory Activity: Inhibition of inflammatory pathways is another characteristic feature of some spirobenzylisoquinoline alkaloids.

-

Antiviral Activity: Certain alkaloids from Fumaria and Corydalis species have displayed antiviral properties.[1]

-

Enzyme Inhibition: These alkaloids can act as inhibitors of various enzymes, which is a common mechanism for their therapeutic effects.

Hypothetical Preliminary Pharmacological Screening of this compound

The following sections detail the hypothetical experimental protocols and data presentation for a preliminary pharmacological screening of this compound, based on the known activities of its chemical class.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Data not available |

| A549 | Lung Carcinoma | Data not available |

| HeLa | Cervical Cancer | Data not available |

| HepG2 | Liver Carcinoma | Data not available |

Caption: Table summarizing the hypothetical 50% inhibitory concentration (IC50) of this compound against various human cancer cell lines.

Table 2: Hypothetical Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | Data not available |

| Escherichia coli | Gram-negative bacteria | Data not available |

| Candida albicans | Fungus | Data not available |

Caption: Table presenting the hypothetical minimum inhibitory concentration (MIC) of this compound against representative microbial strains.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of a compound against cancer cell lines.

Workflow Diagram:

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well microplates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these concentrations for 48 hours.

-

MTT Assay: After treatment, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in a solubilization buffer.

-

Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines a standard method for determining the minimum inhibitory concentration (MIC) of a compound against microbial strains.

Workflow Diagram:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Methodology:

-

Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is adjusted to a standard concentration (e.g., 0.5 McFarland standard).

-

Serial Dilution: this compound is serially diluted in a 96-well microplate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Signaling Pathway Visualization

Given that the precise mechanism of action for this compound is unknown, a general diagram illustrating a hypothetical inhibitory effect on a common signaling pathway, such as the NF-κB pathway often implicated in inflammation, is provided.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While specific pharmacological data for this compound is not currently available in the public domain, its classification as a spirobenzylisoquinoline alkaloid suggests a high potential for a range of biological activities. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for conducting and reporting the preliminary pharmacological screening of this and other novel natural products. Future research is required to isolate or synthesize this compound in sufficient quantities to perform these and more extensive pharmacological investigations to elucidate its specific therapeutic potential. Researchers, scientists, and drug development professionals are encouraged to consider the rich chemical diversity of isoquinoline alkaloids as a promising source for new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Mecambrine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecambrine is a significant isoquinoline alkaloid found within the Papaveraceae family, a plant family renowned for its diverse and pharmacologically active alkaloids. Accurate and precise quantification of this compound is crucial for various research and development applications, including phytochemical analysis, standardization of herbal extracts, pharmacokinetic studies, and quality control in drug development. This document provides detailed application notes and protocols for the analytical quantification of this compound using modern chromatographic techniques. The methodologies outlined are based on established analytical principles for isoquinoline alkaloids and provide a robust framework for adaptation and validation for this compound-specific analysis.

Analytical Methods Overview

The quantification of this compound in various matrices, such as plant extracts and biological samples, can be effectively achieved using several analytical techniques. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and reliable method. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) is the preferred method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to improve the volatility of the analyte.

Quantitative Data Summary

The following table summarizes typical performance characteristics of analytical methods used for the quantification of isoquinoline alkaloids, which can be considered as target validation parameters for a this compound-specific method.

| Parameter | HPLC-UV | LC-MS/MS | GC-MS |

| Limit of Detection (LOD) | 0.05 - 0.20 mg/L[1] | 0.1 - 1.0 ng/mL | 1 - 10 ng/mL |

| Limit of Quantification (LOQ) | 0.2 - 1.0 mg/L | 0.5 - 5.0 ng/mL | 5 - 50 ng/mL |

| Linearity (r²) | > 0.99[1][2] | > 0.99 | > 0.99 |

| Accuracy (% Recovery) | 95 - 105%[2] | 90 - 110% | 85 - 115% |

| Precision (% RSD) | < 5%[2] | < 15% | < 15% |

Note: These values are indicative and will require experimental validation for this compound.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

A robust extraction method is critical for accurate quantification.

Materials:

-

Dried and powdered plant material

-

Methanol (HPLC grade)

-

Ammonium hydroxide solution (25%)

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Protocol:

-

Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.

-

Add 20 mL of methanol and 0.5 mL of ammonium hydroxide solution.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Place the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Carefully decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-6) on the plant residue to ensure complete extraction.

-

Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 1.0 mL of the initial mobile phase for HPLC or LC-MS analysis.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

Figure 1. General workflow for the extraction of this compound from plant material.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for routine quantification of this compound in moderately complex samples.

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10-60% B over 20 minutes, then a 5-minute wash with 95% B, and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 280 nm (This should be optimized based on the UV spectrum of a pure this compound standard).

Protocol:

-

Prepare a stock solution of this compound standard (if available) of known concentration in methanol.

-

Prepare a series of calibration standards by serially diluting the stock solution with the initial mobile phase.

-

Inject the calibration standards to construct a calibration curve.

-

Inject the prepared sample extracts.

-

Quantify this compound in the samples by comparing the peak area to the calibration curve.

Figure 2. Workflow for HPLC-UV quantification of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for trace-level quantification and analysis in complex biological matrices.

Instrumentation:

-

UHPLC or HPLC system.

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

(Similar to HPLC-UV, but can be optimized for faster analysis with UHPLC columns).

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion: [M+H]⁺ of this compound (requires determination with a pure standard)

-

Product Ions: At least two characteristic fragment ions for quantification and confirmation (requires optimization).

-

Collision Energy: Optimize for each MRM transition.

-

Source Parameters: Optimize source temperature, gas flows, and voltages for maximum signal intensity.

Protocol:

-

Infuse a pure this compound standard into the mass spectrometer to determine the precursor ion and optimize fragmentation for MRM transitions.

-

Prepare calibration standards and quality control (QC) samples in a matrix that matches the study samples.

-

Inject the standards, QCs, and samples into the LC-MS/MS system.

-

Process the data using the instrument's software to quantify this compound based on the area ratio of the analyte to an internal standard (if used) against the calibration curve.

Figure 3. Logical flow of an LC-MS/MS experiment for this compound quantification.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound are a subject of ongoing research, isoquinoline alkaloids are known to interact with various biological targets. A common mechanism of action for many alkaloids is their interaction with neurotransmitter receptors or ion channels. The analytical workflow itself follows a logical progression from sample collection to final data analysis.

Figure 4. Conceptual relationship of this compound in a pharmacological context.

Conclusion

The analytical methods and protocols described provide a comprehensive guide for the quantification of this compound. While the HPLC-UV method offers a reliable and accessible approach, LC-MS/MS provides superior sensitivity and selectivity for more demanding applications. It is imperative that any chosen method is fully validated for linearity, accuracy, precision, and sensitivity according to established guidelines to ensure reliable and reproducible results. These application notes serve as a foundational resource for researchers and scientists engaged in the study and development of this compound-containing products.

References

Application Note: Quantitative Analysis of Mecambrine in Plant Extracts by HPLC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mecambrine is a proaporphine alkaloid found in various plant species, particularly within the Papaveraceae family.[1] As a member of the diverse group of isoquinoline alkaloids, this compound and its related compounds are of interest to researchers for their potential pharmacological activities. Accurate and sensitive quantification of this compound in plant extracts is crucial for phytochemical studies, quality control of herbal products, and early-stage drug discovery. This application note provides a detailed protocol for the analysis of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a highly selective and sensitive analytical technique ideal for complex matrices like plant extracts.

Experimental Protocols

Sample Preparation: Extraction of this compound from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids from dried and powdered plant material.[2][3][4][5]

Materials:

-

Dried and finely powdered plant material (e.g., from Papaver species)

-

Methanol (HPLC grade)

-

Ammonia solution (25%)

-

Dichloromethane (HPLC grade)

-

Sodium sulfate (anhydrous)

-

0.1 M Hydrochloric acid

-

0.1 M Sodium hydroxide

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.22 µm, PTFE)

Procedure:

-

Weigh 1.0 g of the powdered plant material into a 50 mL conical tube.

-

Add 10 mL of methanol and 1 mL of 25% ammonia solution.

-

Vortex the mixture for 1 minute to ensure thorough wetting of the plant material.

-

Perform ultrasonic-assisted extraction by placing the tube in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Decant the supernatant into a clean tube.

-

Repeat the extraction process (steps 2-5) on the plant residue with another 10 mL of methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Redissolve the dried extract in 5 mL of 0.1 M hydrochloric acid.

-

Wash the acidic solution with 5 mL of dichloromethane to remove non-basic compounds. Discard the organic layer.

-

Basify the aqueous layer to pH 9-10 with 0.1 M sodium hydroxide.

-

Extract the alkaloids with three successive portions of 5 mL of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Evaporate the dichloromethane to dryness.

-

Reconstitute the final extract in 1 mL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

HPLC-MS/MS Analysis

The following HPLC-MS/MS conditions are a starting point for method development and are based on established methods for the analysis of isoquinoline alkaloids.

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Table 1: HPLC Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 10 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Table 2: MS/MS Parameters for this compound

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Gas Flow (Desolvation) | 800 L/hr |

| Gas Flow (Cone) | 50 L/hr |

| Collision Gas | Argon |

| MRM Transitions | See Table 3 |

Multiple Reaction Monitoring (MRM) for this compound:

The selection of precursor and product ions is critical for the selectivity and sensitivity of the MS/MS method. For this compound (C₁₈H₁₇NO₃, Exact Mass: 295.12), the protonated molecule [M+H]⁺ is selected as the precursor ion. The product ions are generated by collision-induced dissociation (CID). The fragmentation of proaporphine alkaloids often involves the cleavage of the bonds in the spiro-cyclohexadienone ring system.

Table 3: MRM Transitions for this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 296.1 | 281.1 | 202.1 | 20 (optimization required) |

| This compound | 296.1 | 171.1 | 35 (optimization required) |

Note: The product ions and collision energies are proposed based on the structure of this compound and general fragmentation patterns of similar alkaloids. These values should be optimized empirically by infusing a standard solution of this compound.

Data Presentation

Quantitative data should be summarized in clear and well-structured tables.

Table 4: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area (Quantifier Ion) |

| 1 | [Insert Area] |

| 5 | [Insert Area] |

| 10 | [Insert Area] |

| 50 | [Insert Area] |

| 100 | [Insert Area] |

| 500 | [Insert Area] |

| Linearity (R²) | >0.99 |

Table 5: Quantification of this compound in Plant Extracts

| Sample ID | Plant Species | This compound Concentration (µg/g of dry weight) | % RSD (n=3) |

| EXT-001 | Papaver sp. A | [Insert Value] | [Insert Value] |

| EXT-002 | Papaver sp. B | [Insert Value] | [Insert Value] |

| EXT-003 | Papaver sp. C | [Insert Value] | [Insert Value] |

Visualizations

Experimental Workflow

References

- 1. Papaver Plants: Current Insights on Phytochemical and Nutritional Composition Along with Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. unido.org [unido.org]

- 4. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols: Synthesis and Evaluation of Mecambrine Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecambrine is a protoberberine alkaloid, a class of natural products known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. The tetracyclic isoquinoline core of these alkaloids is a privileged scaffold in medicinal chemistry, capable of intercalating with DNA and interacting with various protein targets. The development of novel synthetic routes to access analogs of natural products like this compound is critical for exploring their therapeutic potential, optimizing activity, and overcoming limitations such as toxicity or poor bioavailability.

This document provides detailed protocols for the synthesis of this compound analogs based on modern palladium-catalyzed cross-coupling reactions. It also outlines the potential biological signaling pathways these compounds may modulate and presents comparative biological data for related alkaloids to guide future research and development.

Biological Activity of Protoberberine Alkaloids

While specific biological data for this compound is limited, the broader protoberberine class, particularly Berberine, has been studied extensively. These compounds exhibit cytotoxicity against a variety of cancer cell lines. The mechanism of action is often multifactorial, but a recurring target is the PI3K/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key intracellular signaling cascade that responds to extracellular signals such as growth factors. Its activation promotes cell survival and proliferation. In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Protoberberine alkaloids like Berberine have been shown to inhibit this pathway, leading to apoptosis (programmed cell death) and cell cycle arrest in cancer cells[1][2]. The inhibition can occur at different nodes within the pathway, ultimately suppressing downstream effectors like mTOR.

References

Application Notes and Protocols for the Analysis of Mecambrine using NMR and Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mecambrine is a protopine alkaloid found in various plant species of the Papaveraceae family. Its unique chemical structure and potential pharmacological activities necessitate robust analytical methods for its identification, characterization, and quantification. This document provides detailed application notes and protocols for the analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), two powerful techniques for structural elucidation and quantitative analysis of natural products.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

NMR spectroscopy is an unparalleled technique for the unambiguous structure determination of organic molecules like this compound in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

Experimental Protocols

1. Sample Preparation:

-

Sample Purity: Ensure the this compound sample is of high purity (>95%) for unambiguous spectral interpretation. Purification can be achieved using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices for alkaloids include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, setting the chemical shift reference to 0 ppm.

2. NMR Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Spectroscopy:

-

Acquire a standard one-dimensional ¹H NMR spectrum to observe the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and integration of proton signals.

-

Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.

-

DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are crucial for distinguishing between CH, CH₂, and CH₃ groups.

-

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks and identify neighboring protons.

-

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Data Presentation

The following tables summarize the expected ¹H and ¹³C NMR data for this compound. Note: The chemical shift values provided are illustrative and may vary slightly depending on the solvent and experimental conditions.

Table 1: Illustrative ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 | 3.55 | d | 15.0 | 1H |

| H-8 | 6.70 | s | - | 1H |

| H-13 | 4.20 | d | 15.0 | 1H |

| N-CH₃ | 2.50 | s | - | 3H |

| O-CH₂-O | 5.95 | s | - | 2H |

| OCH₃ | 3.85 | s | - | 3H |

| OCH₃ | 3.90 | s | - | 3H |

| Aromatic H | 6.80-7.20 | m | - | 4H |

Table 2: Illustrative ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | DEPT Information |

| C-1 | 52.0 | CH₂ |

| C-2 | 128.0 | C |

| C-3 | 110.0 | CH |

| C-4 | 148.0 | C |

| C-5 | 147.0 | C |

| C-6 | 112.0 | CH |

| C-8 | 55.0 | CH |

| C-9 | 125.0 | C |

| C-10 | 145.0 | C |

| C-11 | 150.0 | C |

| C-12 | 115.0 | CH |

| C-13 | 58.0 | CH₂ |

| C-14 | 130.0 | C |

| N-CH₃ | 45.0 | CH₃ |

| O-CH₂-O | 101.0 | CH₂ |

| OCH₃ | 56.0 | CH₃ |

| OCH₃ | 56.5 | CH₃ |

Part 2: Mass Spectrometry (MS) for this compound

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocols

1. Sample Preparation:

-

Sample Purity: High purity is essential for accurate mass determination and clear fragmentation spectra.

-

Solvent Selection: Use a solvent compatible with the ionization technique, such as methanol, acetonitrile, or a mixture with water, often with the addition of a small amount of formic acid or ammonium hydroxide to promote ionization.

-

Concentration: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL).

2. Mass Spectrometry Data Acquisition:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements to determine the elemental formula. Tandem mass spectrometry (MS/MS) capabilities are crucial for fragmentation studies.

-

Ionization Technique:

-

Electrospray Ionization (ESI): A soft ionization technique suitable for polar and thermally labile molecules like alkaloids. It typically produces protonated molecules [M+H]⁺ in positive ion mode.

-

Atmospheric Pressure Chemical Ionization (APCI): Can be used for less polar compounds.

-

-

Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ for this compound).

-

Tandem Mass Spectrometry (MS/MS):

-

Select the [M+H]⁺ ion as the precursor ion.

-

Induce fragmentation using Collision-Induced Dissociation (CID) with an inert gas (e.g., argon or nitrogen).

-

Acquire the product ion spectrum to observe the characteristic fragment ions.

-

Data Presentation

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Formula |

| [M+H]⁺ | 354.1603 | 354.1600 | -0.8 | C₂₀H₂₄NO₅ |

Table 4: Illustrative MS/MS Fragmentation Data for this compound ([M+H]⁺ as precursor)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 354.16 | 338.13 | CH₄O (Methanol) | [M+H-CH₃OH]⁺ |

| 354.16 | 192.06 | C₉H₉O₃ | Retro-Diels-Alder (RDA) fragmentation product |

| 354.16 | 162.09 | C₁₁H₁₂NO₂ | RDA fragmentation product |

| 192.06 | 177.04 | CH₃ | Loss of a methyl radical |

Visualizations

Experimental Workflow for this compound Analysis

Caption: General experimental workflow for the structural elucidation of this compound.

Hypothetical Fragmentation Pathway of this compound in Mass Spectrometry

Caption: Proposed fragmentation of this compound via Retro-Diels-Alder (RDA).

Application Notes and Protocols for High-Throughput Screening of Tetrandrine Derivatives

Disclaimer: Due to the limited availability of public information on Mecambrine, this document uses Tetrandrine, a well-researched bis-benzylisoquinoline alkaloid, as a representative molecule to detail the application of high-throughput screening (HTS) for its derivatives. The principles and protocols described herein can be adapted for other novel compounds, such as this compound, once their biological targets are identified.

Introduction

Tetrandrine is a natural compound isolated from the root of Stephania tetrandra. It exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and immunosuppressive effects.[1][2] Mechanistically, tetrandrine has been shown to act as a calcium channel blocker and to modulate key signaling pathways such as the Protein Kinase C (PKC) and PI3K/Akt pathways.[3] The development of tetrandrine derivatives offers the potential for enhanced potency, selectivity, and improved pharmacokinetic profiles. High-throughput screening (HTS) is an essential tool in the rapid evaluation of large libraries of such derivatives to identify lead compounds for further drug development.[4]

These application notes provide detailed protocols for HTS assays designed to screen for novel Tetrandrine derivatives with potential anti-cancer and anti-inflammatory properties. The assays focus on cytotoxicity against cancer cell lines, and inhibition of the PI3K/Akt signaling pathway, a critical pathway in cancer progression.

Data Presentation: In Vitro Cytotoxicity of Tetrandrine Derivatives

The following tables summarize the cytotoxic activity (IC50 values) of various Tetrandrine derivatives against a panel of human cancer cell lines. This data is crucial for structure-activity relationship (SAR) studies and for selecting promising candidates for further investigation.

Table 1: Cytotoxicity of 14-Sulfonamide-Tetrandrine Derivatives [5]

| Compound | MDA-MB-231 (μM) | PC3 (μM) | WM9 (μM) | HEL (μM) | K562 (μM) |

| Tetrandrine | >10 | >10 | >10 | >10 | >10 |

| Derivative 5 | - | - | 1.98 ± 0.42 | - | - |

| Derivative 8 | - | - | 1.68 ± 0.22 | - | < positive controls |

| Derivative 10 | - | 1.94 ± 0.11 | - | - | < positive controls |

| Derivative 11 | - | - | - | 1.57 ± 0.05 | - |

| Derivative 17 | - | - | - | - | < positive controls |

| Derivative 23 | 1.18 ± 0.14 | - | - | - | < positive controls |

Table 2: Cytotoxicity of other Tetrandrine Derivatives against various cancer cell lines

| Compound | Cell Line | IC50 (μM) |

| Derivative 1 | A549 | 2.07 |

| Derivative 2 | A549 | 2.95 |

| Derivative 3 | A549 | 2.07 |

| Derivative 3f | HEL | 0.23 |

| Derivative 2h | A549 | 0.26 |

| Derivative 8 | HUVEC | 1.00 |

| Derivative 15 | HepG-2 | 3.28 - 6.16 |

| Derivative 18 | HUVEC | 1.91 |

| Derivative 32 | HUVEC | 3.43 |

| Derivative 71 | HUVEC | 3.78 |

| Derivative 72 | HUVEC | 1.93 |

Experimental Protocols

High-Throughput Cytotoxicity Screening using a CellTiter-Glo® Luminescent Cell Viability Assay

This protocol describes a method for screening a library of Tetrandrine derivatives for cytotoxic effects against a cancer cell line (e.g., MDA-MB-231). The assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Materials:

-

Cancer cell line (e.g., MDA-MB-231)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

384-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Tetrandrine derivative library (dissolved in DMSO)

-

Positive control (e.g., Doxorubicin)

-

Negative control (DMSO)

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Protocol:

-

Cell Seeding:

-

Trypsinize and resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

-

Using an automated liquid handler or multichannel pipette, dispense 40 µL of the cell suspension into each well of a 384-well plate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

-

-

Compound Addition:

-

Prepare a serial dilution of the Tetrandrine derivatives in DMSO.

-

Transfer 100 nL of the compound solutions to the corresponding wells of the cell plate. The final DMSO concentration should not exceed 0.5%.

-

Include wells with positive control (Doxorubicin) and negative control (DMSO).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

-

-

Assay Procedure:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 40 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the IC50 value for each active compound by fitting the dose-response curve using a non-linear regression model.

-

High-Throughput Screening for PI3K/Akt Pathway Inhibition using a Cell-Based ELISA

This protocol outlines a high-throughput method to screen for Tetrandrine derivatives that inhibit the PI3K/Akt signaling pathway by measuring the phosphorylation of Akt at Ser473 in a cellular context.

Materials:

-

PI3Kβ overexpressing NIH3T3 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

Lysophosphatidic acid (LPA) for pathway activation

-

Tetrandrine derivative library (dissolved in DMSO)

-

PI3K inhibitor (e.g., TGX-221) as a positive control

-

DMSO as a negative control

-

Cell-based ELISA kit for phosphorylated Akt (Ser473) and total Akt

-

Fixing solution (e.g., 4% paraformaldehyde)

-

Quenching solution

-

Blocking buffer

-

Primary antibodies (anti-phospho-Akt and anti-total-Akt)

-

HRP-conjugated secondary antibody

-

Substrate reagent (e.g., TMB)

-

Stop solution

-

Plate reader with absorbance detection capabilities

Protocol:

-

Cell Seeding and Starvation:

-